molecular formula C13H18N2O5S B3020490 Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate CAS No. 568567-41-9

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate

Cat. No. B3020490
CAS RN: 568567-41-9
M. Wt: 314.36
InChI Key: IEVRXJNUTFAVLB-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, is a derivative of 1,3-thiazolidin-4-one, which is a heterocyclic compound containing a thiazolidine ring fused with a ketone. This class of compounds is known for its diverse pharmacological activities and thus has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related ethyl 2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl acetates has been reported through a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions using a Dean–Stark trap . Although the specific compound is not mentioned, the methodology described could potentially be adapted for its synthesis by substituting the appropriate starting materials, such as a morpholine-containing aldehyde and the corresponding thioamide.

Molecular Structure Analysis

The molecular structure of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate would feature a thiazolidine ring with a ketone at the 4-position and an ethyl acetate group. The morpholine ring would be attached to the thiazolidine ring through an acylmethylidene linkage. The presence of the morpholine ring suggests potential for increased solubility and interaction with biological targets due to its polar nature.

Chemical Reactions Analysis

Secondary β-ketothioamides, which are structurally related to the compound , have been shown to react with ethyl bromoacetate to yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones . These reactions typically occur in solvents like THF or acetone and can lead to further functionalization, such as S-alkylation or condensation with benzaldehyde to form 5-benzylidene derivatives. This suggests that the compound of interest may also undergo similar reactions, allowing for the synthesis of a variety of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate are not detailed in the provided papers, we can infer from the general properties of 1,3-thiazolidin-4-ones that the compound would likely exhibit moderate polarity due to the presence of both the morpholine and thiazolidine rings. The ketone groups would contribute to the compound's reactivity, particularly in nucleophilic addition reactions. The ethyl acetate side chain would likely increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics.

Mechanism of Action

Mode of Action

It is known that the morpholine group in the molecule can interact with various biological targets .

Biochemical Pathways

More research is needed to understand the compound’s effects on cellular processes and signaling pathways .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name

ethyl (2E)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRXJNUTFAVLB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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